molecular formula C11H11N3O B1449770 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one CAS No. 98305-76-1

2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B1449770
CAS No.: 98305-76-1
M. Wt: 201.22 g/mol
InChI Key: FXEGZLMWILMFIJ-UHFFFAOYSA-N
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Description

2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C5H7N3O It is a derivative of pyrimidinone and is characterized by the presence of an amino group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one typically involves the reaction of 4-methylbenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the pyrimidinone ring. The reaction conditions include heating the mixture to a temperature of around 100-150°C and maintaining an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can yield various substituted pyrimidinones or other derivatives.

Scientific Research Applications

2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-one has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2-Amino-4-methylpyrimidin-4(3H)-one

  • 2-Amino-6-methylpyrimidin-4(3H)-one

  • 2-Amino-4-hydroxypyrimidin-4(3H)-one

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Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEGZLMWILMFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251398
Record name 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98305-76-1
Record name 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98305-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(4-methylphenyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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